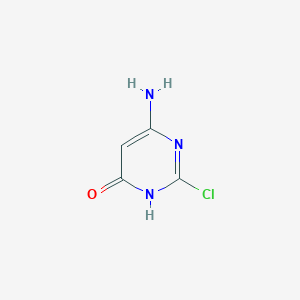

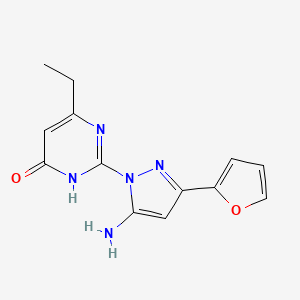

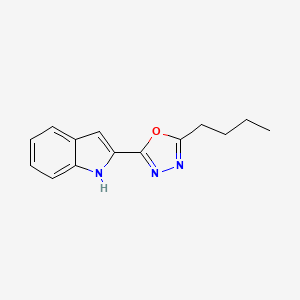

![molecular formula C9H11N3O B1384578 2-(propan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one CAS No. 2060058-22-0](/img/structure/B1384578.png)

2-(propan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(propan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one” is a type of pyrimidine derivative . Pyrimidine derivatives are known for their diverse biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been reported in various studies . For instance, a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues were synthesized as potential inhibitors against PARP-1 . The synthesis involved the reaction of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile with 2,4 dinitrophenylhydrazine in 1,4-dioxane .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been analyzed in several studies . The pyrimidine moiety is considered a privileged structure in medicinal chemistry .Chemical Reactions Analysis

Chemical reactions involving pyrimidine derivatives have been studied . For example, the reaction of aminooximes with acetic anhydride was reported in the synthesis of pyrimidine derivatives .Aplicaciones Científicas De Investigación

DNA Triple Helix Recognition

- Research Context : Modified 3H-pyrrolo[2,3-d]pyrimidin-2(7H)-one nucleosides, synthesized from 5-alkynyl-uridine derivatives, have shown selective binding to CG inversions in DNA triple helices (TFOs). These analogues demonstrate enhanced affinity compared to traditional binding agents.

- Citation : Ranasinghe et al., 2005.

Synthesis and Evaluation as Antitumor Agents

- Research Context : Novel classical antifolates synthesized from pyrrolo[2,3-d]pyrimidine derivatives have been evaluated as potential antitumor agents. The study demonstrates that the pyrrolo[2,3-d]pyrimidine scaffold supports dual inhibitory activity against human dihydrofolate reductase and thymidylate synthase.

- Citation : Gangjee et al., 2005.

Development of Radioligands

- Research Context : Pyrrolo[2,3-d]pyrimidin-4-yl amine derivatives have been developed as potent radioligands for applications like positron emission tomography, enabling pharmacological studies and imaging of specific receptors.

- Citation : Hsin et al., 2000; Hiebel et al., 2006.

Antiviral Activity

- Research Context : Carbocyclic analogues of 7-deazaguanosine, derived from pyrrolo[2,3-d]pyrimidin-4-ones, have shown selective inhibitory activities against viruses like HSV1 and HSV2 in cell culture, suggesting potential antiviral applications.

- Citation : Legraverend et al., 1985.

Mecanismo De Acción

The mechanism of action of pyrimidine derivatives has been explored in the context of their biological activities . For instance, PARP-1 inhibitors, which include some pyrimidine derivatives, are involved in DNA repair damage. They have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Propiedades

IUPAC Name |

2-propan-2-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-5(2)7-11-8-6(3-4-10-8)9(13)12-7/h3-5H,1-2H3,(H2,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBSZMCLICNLEIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(C=CN2)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(propan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

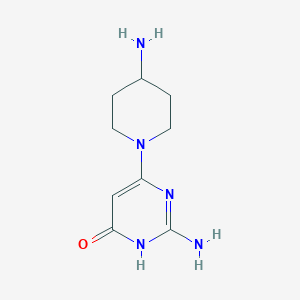

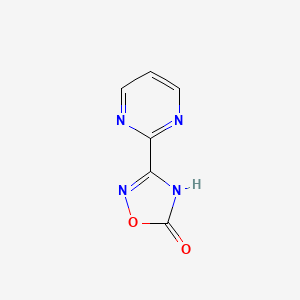

![2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1384495.png)

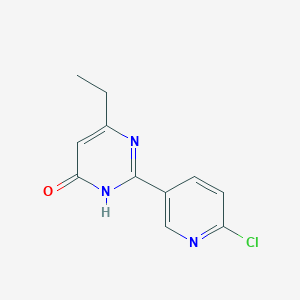

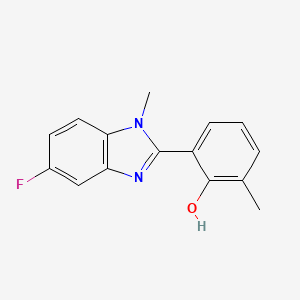

![2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one](/img/structure/B1384499.png)

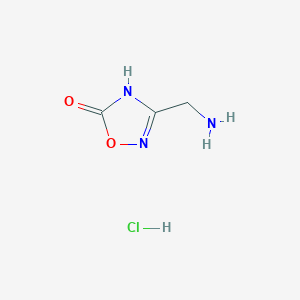

![1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384507.png)

![1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384513.png)

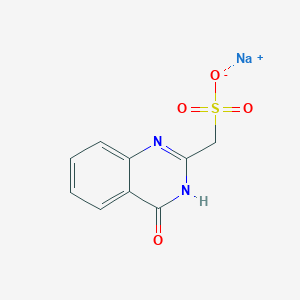

![8$l^{6}-Thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-8,8-dione](/img/structure/B1384515.png)